4-(propan-2-yl)pyrimidin-5-ol
Description
4-(Propan-2-yl)pyrimidin-5-ol is a pyrimidine derivative featuring an isopropyl group (-CH(CH₃)₂) at position 4 and a hydroxyl (-OH) group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1394923-09-1 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The 2-chloropyrimidine is reacted with isopropyl alcohol in the presence of a base to introduce the propan-2-yl group at the 4th position. This is followed by hydrolysis to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propan-2-yl group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(propan-2-yl)pyrimidin-5-one .
Scientific Research Applications
4-(propan-2-yl)pyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 5th position and the propan-2-yl group at the 4th position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4-(propan-2-yl)pyrimidin-5-ol with similar pyrimidine derivatives based on substituents, molecular formulas, molar masses, and key properties:
*Calculated using atomic masses. †Predicted values from analogs.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and cyano (-CN) groups reduce electron density on the pyrimidine ring, increasing reactivity toward nucleophilic attack . Hydrogen Bonding: The 5-OH group in the target compound may improve aqueous solubility relative to non-hydroxylated analogs (e.g., 5-aryl derivatives).
Analytical Tools and Characterization
- Crystallography : Programs like SHELX () are widely used for small-molecule structure determination, applicable to confirm the stereochemistry of pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
